![molecular formula C16H10ClNO3 B2634451 N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 32557-94-1](/img/structure/B2634451.png)
N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Scientific Research Applications
Molecular Structure Analysis
Molecular and Crystal Structure : N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have been studied for their molecular and crystal structures. These structures exhibit anti-rotamer conformations about the C-N bond and variations in the orientation of the amide O atom relative to the pyran ring O atom (Reis et al., 2013).
Structural Variations : Research on various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the chloro variant, reveals that these molecules are generally planar and have specific conformations relevant to their molecular interactions (Gomes et al., 2015).
Synthetic Applications
Synthesis Techniques : Novel synthetic methods for creating chromene-carboxamide derivatives, including those related to N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, have been developed. These include one-pot, three-component synthesis strategies with applications in producing antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
Eco-friendly Synthesis Approaches : Research has been conducted on solvent-free synthesis methods for producing 4H-chromene-3-carboxamide derivatives, highlighting an eco-friendly approach with potential biological applications (Chitreddy & Shanmugam, 2017).
Pharmacological Research
MAO-B Inhibition : Studies on chromone derivatives, including N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, have identified potent inhibitors of monoamine oxidase B (MAO-B), a target relevant in various neurological conditions (Reis et al., 2016).
Alzheimer's Disease Treatment : Research into tacrine-4-oxo-4H-chromene hybrids, which incorporate chromene structures similar to N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, has shown potential in treating Alzheimer's disease due to combined cholinesterase inhibition and antioxidant properties (Fernández-Bachiller et al., 2012).
Material Science
Photochromic Applications : Research on N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide, a related compound, demonstrates the significance of intramolecular hydrogen bonds in photochromic dyes and their applications in materials like ormosil matrix coatings (Fang et al., 2015).
Coordination Chemistry : Studies on novel metal complexes with chromene-3-carboxamide ligands showcase the potential of these compounds in coordination chemistry and their spectroscopic and structural characteristics (Myannik et al., 2018).
Mechanism of Action
properties
IUPAC Name |
N-(4-chlorophenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-5-7-11(8-6-10)18-16(20)15-9-13(19)12-3-1-2-4-14(12)21-15/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPYOWXYFBGBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide |
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